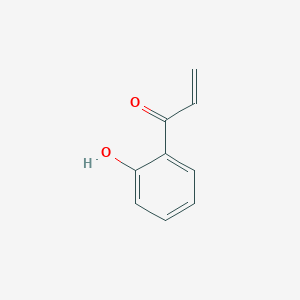

1-(2-Hydroxyphenyl)prop-2-en-1-one

Description

Contextualization within the Chalcone (B49325) Structural Class and Its Significance

1-(2-Hydroxyphenyl)prop-2-en-1-one, also known as 2'-hydroxychalcone (B22705), belongs to the flavonoid family of natural products. nih.govraiuniversity.edu Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. raiuniversity.eduanalis.com.my This structural arrangement, specifically the 1,3-diaryl-2-propen-1-one core, is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for the development of new therapeutic agents. nih.gov The presence of the hydroxyl group at the ortho-position of the phenyl ring attached to the carbonyl group (the A ring) is a defining feature of 2'-hydroxychalcones. nih.gov This hydroxyl group can influence the molecule's conformation through intramolecular hydrogen bonding and plays a crucial role in its chemical reactivity and biological activities. nih.gov

The significance of the chalcone framework, and specifically 2'-hydroxychalcones, lies in their widespread occurrence in edible plants and their association with a broad spectrum of biological activities. nih.govraiuniversity.edu These compounds are biosynthetic precursors to flavonoids, a class of compounds known for their health benefits. researchgate.netresearchgate.net The simple and efficient synthesis of chalcone derivatives, often through the Claisen-Schmidt condensation, further enhances their importance as a starting point for the discovery of new bioactive molecules. researchgate.netmdpi.com

Historical Perspectives on the Academic Investigation of this compound and Related Structures

The academic investigation of chalcones dates back to the late 19th and early 20th centuries, with the first laboratory synthesis of a chalcone being a landmark achievement. raiuniversity.edu The Claisen-Schmidt condensation, first reported in 1881, has been a cornerstone for the synthesis of chalcones, including 2'-hydroxychalcones. researchgate.net Historically, research focused on the isolation of these compounds from natural sources and the elucidation of their structures. nih.gov

Over the decades, the focus of research has shifted towards understanding the chemical properties and exploring the synthetic versatility of chalcones. The synthesis of 2'-hydroxychalcones, in particular, has been a subject of study, with various methods developed to control the reaction and avoid undesirable side reactions like cyclization to flavanones. researchgate.net Early studies also laid the groundwork for understanding the structure-activity relationships of chalcones, noting how different substituents on the aromatic rings influence their properties.

Overview of Current Research Trajectories and Emerging Scientific Inquiries Pertaining to the Compound

Contemporary research on this compound and its derivatives is multifaceted and dynamic. A significant area of investigation is its potential as a therapeutic agent. Studies have explored its antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov For instance, research has demonstrated that 2'-hydroxychalcone can induce apoptosis and autophagy in breast cancer cells and possesses antioxidant properties by inhibiting lipid peroxidation. nih.govmedchemexpress.com

Emerging scientific inquiries are focused on several key areas:

Development of Novel Derivatives: Researchers are actively synthesizing new derivatives of this compound to enhance its biological activities and explore new therapeutic applications. mdpi.comnih.gov This includes the introduction of various substituents on both aromatic rings. nih.gov

Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of 2'-hydroxychalcones is a major research goal. nih.gov This involves identifying specific cellular targets and signaling pathways. nih.gov

Advanced Synthesis Methods: The development of more efficient and environmentally friendly synthetic methods, such as mechanochemical synthesis and the use of green catalysts, is an ongoing area of interest. mdpi.com

Material Science Applications: The photophysical and photochemical properties of chalcones are being investigated for their potential use in organic light-emitting devices (OLEDs). researchgate.net

Below is a table summarizing some of the key research findings on this compound and related structures:

| Research Area | Key Findings |

| Anticancer Activity | 2'-Hydroxychalcone has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro and suppress tumor growth in vivo. nih.gov |

| Antioxidant Activity | Several 2'-hydroxychalcone derivatives have demonstrated significant radical scavenging and lipid peroxidation inhibitory activities. mdpi.comnih.gov |

| Anti-inflammatory Effects | Certain hydroxychalcones have been found to inhibit the production of inflammatory mediators like nitric oxide. mdpi.com |

| Synthesis | The Claisen-Schmidt condensation remains a primary method for synthesizing 2'-hydroxychalcones, with ongoing efforts to optimize reaction conditions for better yields and greener processes. mdpi.comresearchgate.netajrconline.org |

Structure

3D Structure

Properties

CAS No. |

1467-39-6 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H8O2/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,11H,1H2 |

InChI Key |

TYMZHOWAEZZPOR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 2 Hydroxyphenyl Prop 2 En 1 One

Classical Synthetic Approaches and Mechanistic Refinements

The traditional methods for synthesizing 1-(2-hydroxyphenyl)prop-2-en-1-one have been refined over the years to improve yield, purity, and reaction conditions.

Optimized Claisen-Schmidt Condensation Protocols for this compound

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. taylorandfrancis.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). wikipedia.org For this compound, this involves the reaction of 2'-hydroxyacetophenone (B8834) and benzaldehyde. ajrconline.orgproquest.com

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), with an alcohol like ethanol (B145695) or methanol (B129727) serving as the solvent. taylorandfrancis.comproquest.com The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, which is the chalcone (B49325). nih.gov

Optimized protocols have focused on several factors to enhance the reaction's efficiency. Research has shown that the choice of base and solvent significantly impacts the yield and purity of the product. For instance, a study comparing various bases found that sodium hydroxide exhibited the best catalytic activity, while isopropyl alcohol proved to be a superior solvent over others like methanol, ethanol, and dichloromethane. ajrconline.org Temperature is another critical parameter, with studies indicating that carrying out the reaction at 0°C can lead to the best yields. ajrconline.orgproquest.com

Table 1: Optimization of Claisen-Schmidt Condensation for 2'-Hydroxychalcone (B22705) Synthesis ajrconline.org

| Base | Solvent | Yield (%) |

| NaOH | Isopropyl Alcohol | High |

| KOH | Isopropyl Alcohol | Moderate |

| LiOH | Isopropyl Alcohol | Low |

| Ca(OH)₂ | Isopropyl Alcohol | Ineffective |

| Mg(OH)₂ | Isopropyl Alcohol | Ineffective |

| NaOH | Methanol | Moderate |

| NaOH | Ethanol | Moderate |

| NaOH | Acetonitrile | Low |

| NaOH | Dichloromethane | Low |

| NaOH | Tetrahydrofuran | Low |

Exploration of Alternative Precursors and Synthetic Routes to the Chalcone Core

While the Claisen-Schmidt condensation is the primary route, researchers have explored other pathways to the 2'-hydroxychalcone core. One such alternative involves a modified Baker-Venkataraman transformation. This method utilizes the reaction of 2-hydroxyacetophenones with aromatic acid anhydrides under microwave irradiation in the presence of anhydrous barium hydroxide to produce 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are precursors to chalcones. researchgate.net

Another approach involves the Suzuki-Miyaura coupling reaction. For example, chalcones have been synthesized by the reaction of benzoyl chloride with styrylboronic acid or cinnamoyl chloride with phenylboronic acid in the presence of a palladium catalyst. nih.gov Additionally, the reaction of phenylacetylene (B144264) with benzaldehyde has been shown to yield chalcones. acs.org

Modern and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry.

Catalytic Systems in the Synthesis of this compound

Modern synthetic strategies often employ advanced catalytic systems to improve reaction rates and selectivity. Both homogeneous and heterogeneous catalysts have been investigated for chalcone synthesis. For instance, solid base catalysts like sodium hydroxide on a solid support have been used in solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, a one-pot synthesis of flavanone (B1672756) derivatives, which can be derived from chalcones, has been achieved using an organocatalyzed Mannich-type reaction. ajrconline.org Furthermore, enzymatic catalysis, employing lipases, has been utilized for the stereoselective synthesis of flavanones from 2'-hydroxychalcones, demonstrating the potential of biocatalysis in this field. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives. mdpi.com This includes the use of environmentally benign solvents, or even the complete elimination of solvents (solvent-free synthesis). nih.gov

Mechanochemistry, which involves conducting reactions in the solid state by grinding, has been successfully applied to the Claisen-Schmidt condensation. mdpi.comnih.gov This method, often performed using a ball mill, can significantly reduce reaction times and solvent usage. mdpi.comresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. proquest.com Ultrasound-assisted synthesis has also been reported for the preparation of 2'-hydroxychalcone derivatives, offering a facile and efficient method. mdpi.com

Table 2: Comparison of Synthetic Methods for 2'-Hydroxychalcones

| Method | Conditions | Advantages |

| Conventional Heating | Base catalyst, organic solvent, several hours | Well-established |

| Microwave Irradiation | Base catalyst, often solvent-free, minutes | Faster reaction times, higher yields proquest.com |

| Ultrasound | Base catalyst, solvent, shorter reaction time | Efficient, facile mdpi.com |

| Mechanochemistry (Ball Milling) | Solid base, solvent-free, short reaction time | Reduced solvent waste, high yields mdpi.comnih.gov |

Continuous Flow Chemistry Approaches for Scalable Production

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. youtube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This can lead to improved product consistency, higher yields, and enhanced safety. youtube.com

The synthesis of chalcone derivatives has been demonstrated in continuous-flow systems. nih.govresearchgate.net For example, the deuteration of chalcones has been achieved with high selectivity using a continuous-flow setup, highlighting the potential of this technology for producing specialized chalcone derivatives. nih.gov The integration of flow chemistry with other technologies like supported catalysts and real-time reaction monitoring can pave the way for fully automated and highly efficient production of this compound. mdpi.com

Stereoselective and Enantioselective Synthesis Efforts

The primary strategy for introducing chirality into the this compound scaffold is through the asymmetric aldol (B89426) reaction or Claisen-Schmidt condensation between 2'-hydroxyacetophenone and benzaldehyde. This key carbon-carbon bond-forming step can be influenced by chiral catalysts to favor the formation of one enantiomer of the resulting β-hydroxy ketone, which can then be dehydrated to the target chalcone.

Organocatalysis has emerged as a powerful tool in this regard. Chiral amines and their derivatives, particularly proline and its analogues, have been investigated for their ability to catalyze the direct asymmetric aldol reaction. These catalysts operate by forming a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner.

A notable development in this area is the use of heteropolymetallic complexes as catalysts. These complexes can create a well-defined chiral environment, leading to high levels of diastereo- and enantioselectivity in the aldol reaction of 2-hydroxyacetophenones with aldehydes. For instance, a diastereo- and enantioselective direct catalytic aldol reaction of 2-hydroxyacetophenones with aldehydes has been described, affording the desired products with excellent enantioselectivity.

Furthermore, tertiary amines, such as cinchonine, have been employed to catalyze the direct asymmetric aldol reaction of 2-hydroxyacetophenones, resulting in the formation of syn-aldol products with good yields and high diastereoselectivity.

While much of the research has focused on the synthesis of the chiral β-hydroxy ketone intermediate, these compounds are direct precursors to this compound through a subsequent dehydration step. The stereochemistry established in the aldol reaction is thus directly translated to the potential for chiral, non-racemic chalcone synthesis.

Below is a summary of research findings for the asymmetric synthesis of precursors to or derivatives of this compound:

| Catalyst/Method | Reactants | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Heteropolymetallic Complex | 2-Hydroxyacetophenones and Aldehydes | Not Specified | Not Specified | Good | High (anti) | Excellent | |

| Cinchonine (20-30 mol%) | 2-Hydroxyacetophenone (B1195853) and Aldehydes | Not Specified | Not Specified | Good | High (syn) | Good | |

| L-Proline | Acetaldehyde (self-aldolization) | Not Specified | Not Specified | - | - | 57-90 | nih.gov |

| Organocatalysts derived from amino acids (1 mol%) | Various ketones and aldehydes | Organic/Aqueous | Not Specified | High | up to 99:1 | up to >99 | emorychem.science |

It is important to note that the direct enantioselective synthesis of this compound itself, where the chirality is inherent to the planar chalcone structure (atropisomerism), is a more complex challenge and an area of ongoing research. The primary focus remains on the stereoselective synthesis of its precursors, which can then be used to access enantiomerically enriched related compounds like flavanones.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 2 Hydroxyphenyl Prop 2 En 1 One

Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety is the primary site for addition reactions, where the molecule can act as either an electrophile or a nucleophile.

Michael Addition Reactions and Their Scope

The Michael addition, or conjugate addition, is a key reaction for 1-(2-hydroxyphenyl)prop-2-en-1-one. In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. youtube.commasterorganicchemistry.com This process is driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. youtube.comnih.gov For instance, dithiomalonates have been shown to be effective nucleophiles in stereoselective additions to chalcones. researchgate.net The intermediate enolate formed can then be protonated to yield the final product. masterorganicchemistry.com

The regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by the nature of the nucleophile. Hard nucleophiles, such as methyl magnesium bromide, tend to favor 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles, like organocuprates, preferentially undergo 1,4-addition (Michael addition). youtube.com

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. An efficient method for the synthesis of cyclohexenyl chalcones has been developed using highly electron-rich 2'-hydroxychalcone (B22705) dienophiles through an electron transfer-initiated Diels-Alder cycloaddition. acs.org This methodology has been successfully applied to the total synthesis of natural products like nicolaiodesin C. acs.org

Furthermore, enantioselective Diels-Alder cycloadditions have been achieved using a VANOL-borate ester complex as a catalyst. nih.gov In these reactions, 2'-hydroxychalcone reacts with dienes like isoprene (B109036) to produce cycloadducts with high yields and enantioselectivity. nih.gov

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Formation

The presence of the 2'-hydroxyl group allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Synthesis of Flavonoid and Chromanone Derivatives from this compound

One of the most significant transformations of this compound is its cyclization to form flavanones and, subsequently, flavones. This intramolecular conjugate addition is a conventional and widely used method for synthesizing flavanones due to the ready availability of the starting chalcones. rsc.org The cyclization can be promoted under various conditions, including basic, acidic, or even photochemical conditions. rsc.orgrsc.orgrsc.org

The conversion of 2'-hydroxychalcones to flavanones can be achieved through photochemical cyclization. rsc.org This reaction proceeds selectively in polar aprotic solvents, while hydroxylic solvents that disrupt the intramolecular hydrogen bond tend to hinder the reaction. rsc.orgnih.gov The mechanism is proposed to involve π,π* excited states. rsc.org On prolonged irradiation, trans-2'-hydroxychalcone can also cyclize to form flavanone (B1672756), albeit with a low quantum yield. acs.org

Flavanones can be further oxidized to flavones. rsc.org A common method for this transformation is the oxidative cyclization of 2'-hydroxychalcones using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). chemijournal.cominnovareacademics.in The mechanism is thought to involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com Alternatively, the chalcone (B49325) may first isomerize to a flavanone, which is then oxidized to the flavone. chemijournal.com

Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones

| Reagent | Product | Reference |

|---|---|---|

| Hg(OAc)₂, CuBr₂, Tl(NO₃)₃ | Aurones | chemijournal.com |

| I₂-DMSO | Flavones | chemijournal.com |

| Pd(TFA)₂/DMSO/O₂ | Flavanones and Flavones | rsc.org |

Annulation Reactions Leading to Nitrogen and Oxygen Heterocycles

The reactive nature of the this compound scaffold allows for its use in the synthesis of other heterocyclic systems. For example, extended Corey-Chaykovsky reactions have been employed for the divergent synthesis of benzannulated 2,8-dioxabicyclo[3.2.1]octanes and 2,3-dihydrobenzofurans. rsc.org In this approach, the chalcone reacts with a Corey ylide to form a highly reactive donor-acceptor cyclopropane, which can then undergo further transformations in a one-pot manner. rsc.org

Redox Chemistry: Oxidation and Reduction Transformations of the Chalcone Scaffold

The chalcone scaffold of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of transformed products.

The oxidative cyclization of 2'-hydroxychalcones is a key route to both aurones and flavones. chemijournal.comresearchgate.net The choice of the transition metal salt catalyst determines the selectivity of the reaction. For instance, Hg(OAc)₂, CuBr₂, and Tl(NO₃)₃ favor the formation of aurones, while I₂-mediated reactions predominantly yield flavones. chemijournal.com The mechanism for aurone (B1235358) formation is thought to involve coordination of the metal salt to the double bond, making the α-carbon susceptible to intramolecular attack by the 2'-hydroxyl group, followed by elimination. chemijournal.com

Conversely, the conjugated enone system can be readily reduced. Catalytic hydrogenation using catalysts like Pd/C or Raney Ni under a hydrogen atmosphere saturates the C=C double bond, yielding the corresponding 1-(2-hydroxyphenyl)propan-1-one. Selective reduction of the carbonyl group to a secondary alcohol can be achieved using sodium borohydride (B1222165) (NaBH₄), forming 1-(2-hydroxyphenyl)prop-2-en-1-ol. Bioreduction using microorganisms like Scedosporium apiospermum has also been shown to chemoselectively reduce the C=C double bond to produce dihydrochalcones. scielo.org.mx Similarly, various yeast strains can selectively hydrogenate the double bond of 2'-hydroxychalcones. nih.govmdpi.com

Table 2: Reduction of this compound and its Derivatives

| Reagent/Method | Product Type | Reference |

|---|---|---|

| Catalytic Hydrogenation (Pd/C, Raney Ni, H₂) | Saturated Ketone (Dihydrochalcone) | |

| Sodium Borohydride (NaBH₄) | Allylic Alcohol | |

| Bioreduction (e.g., Scedosporium apiospermum, Yeast) | Saturated Ketone (Dihydrochalcone) | scielo.org.mxnih.gov |

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

The study of how this compound and its analogs interact with metal ions is crucial for understanding their potential applications in various chemical and biological systems. Research into the coordination chemistry of these compounds provides insights into their electronic properties, reactivity, and structural diversity.

This compound typically acts as a bidentate ligand, coordinating to a central metal ion through the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the carbonyl group. This forms a stable six-membered chelate ring, a common feature for 2'-hydroxychalcones. The deprotonation of the phenolic hydroxyl group upon complexation is a key step, leading to the formation of a covalent bond between the phenolic oxygen and the metal ion.

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the ligand-to-metal ratio, and the solvent system used. Potentiometric studies on related 2'-hydroxychalcone derivatives with transition metals such as Cu(II), Ni(II), and Co(II) have consistently shown the formation of complexes with a 1:2 metal-to-ligand stoichiometry. This indicates that two molecules of the chalcone ligand coordinate with one metal ion.

The stability constants (log K) of these complexes, which quantify the strength of the metal-ligand interaction, follow the general trend observed for many bidentate oxygen donor ligands. For divalent transition metal ions, the stability of the complexes typically adheres to the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii across the series and the increase in crystal field stabilization energy, which is maximal for Cu(II).

The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, plays a significant role in the stability of these chalcone complexes. The formation of a six-membered ring upon chelation enhances the thermodynamic stability of the resulting metal complex.

The structural elucidation of metal complexes of this compound and its derivatives has been accomplished primarily through spectroscopic techniques and, where possible, single-crystal X-ray diffraction. Spectroscopic data from IR, UV-Vis, and NMR, combined with magnetic susceptibility measurements, provide strong evidence for the coordination modes and geometries of these complexes.

Infrared (IR) spectroscopy is a powerful tool for confirming the chelation of the chalcone to the metal ion. A key indicator is the disappearance of the broad O-H stretching vibration of the phenolic group in the spectrum of the complex, which is present in the free ligand. Concurrently, a shift in the C=O stretching vibration to a lower frequency is observed, indicating the coordination of the carbonyl oxygen to the metal center. The appearance of new bands at lower frequencies can be attributed to the M-O stretching vibrations, further confirming the formation of the complex.

Electronic absorption (UV-Vis) spectroscopy and magnetic moment measurements provide information about the geometry of the metal complexes. For instance, studies on Co(II) and Ni(II) complexes with substituted 2'-hydroxychalcones suggest an octahedral geometry, often with the inclusion of two water molecules in the coordination sphere to complete the six-coordinate environment. In contrast, Cu(II) complexes with similar ligands typically exhibit a square planar or a distorted octahedral geometry.

While a specific crystal structure for a metal complex of this compound is not widely reported, the crystal structure of the related compound, (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, reveals that the two phenyl rings are nearly coplanar, a feature that may influence the packing of these molecules in the solid state. nih.gov The crystal structure of a fluorinated derivative, (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also shows an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, which is broken upon chelation to a metal ion. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Insights into 1 2 Hydroxyphenyl Prop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule in solution. For 1-(2-hydroxyphenyl)prop-2-en-1-one, NMR studies provide critical information on its conformational preferences and the electronic distribution across its aromatic and enone systems.

In the ¹H-NMR spectrum of 2'-hydroxychalcones, the phenolic hydroxyl proton typically appears as a highly deshielded singlet in the range of δ 10.41–13.23 ppm. fabad.org.tr This significant downfield shift is a direct consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The vinylic protons (Hα and Hβ) of the propenone bridge appear as doublets, with their coupling constant (J) providing definitive information about the stereochemistry of the double bond. A large coupling constant, typically in the range of 15-16 Hz, confirms the trans configuration of the ethylenic system. fabad.org.tr The aromatic protons resonate in the region of δ 6.9–8.1 ppm. fabad.org.tr

The ¹³C-NMR spectrum shows the carbonyl carbon as a characteristic signal between δ 186.6 and 196.8 ppm. fabad.org.tr The phenolic carbon (C-OH) is observed around δ 163.5 ppm, while the α- and β-carbons of the enone moiety resonate at approximately δ 116.1–128.1 and δ 136.9–145.4 ppm, respectively. fabad.org.trresearchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2'-OH | ~12.89 (s) | - |

| C=O | - | ~193.7 |

| C-OH | - | ~163.6 |

| Hα | ~7.61 (d, J ≈ 15.2 Hz) | ~117-122 |

| Hβ | ~7.94 (d, J ≈ 15.2 Hz) | ~138-143 |

| Aromatic H | 6.9-8.2 | - |

| Aromatic C | - | ~112-160 |

While 1D NMR provides essential data, complex overlapping signals in the aromatic region necessitate the use of two-dimensional (2D) NMR techniques for unambiguous resonance assignment. Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the complete connectivity of the molecule. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would clearly show the correlation between the vinylic protons Hα and Hβ, confirming their direct connectivity. It would also reveal the coupling networks within the two aromatic rings, allowing for the assignment of adjacent protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com By combining the information from the ¹H and ¹³C spectra, HSQC allows for the definitive assignment of each protonated carbon atom. For instance, the signals for Hα and Hβ in the proton spectrum would correlate to their corresponding carbon signals, Cα and Cβ. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. For example, correlations would be expected between the carbonyl carbon (C=O) and the vinylic proton Hα, as well as with protons on the 2'-hydroxyphenyl ring. The Hβ proton would show correlations to carbons in the second phenyl ring. researchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, providing a solid foundation for further structural and electronic analysis. researchgate.net

The structure of this compound features several single bonds, around which rotation can occur. These rotations can lead to the existence of different conformers in solution. Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study such dynamic processes. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, such as broadening or splitting, which indicate that the rate of exchange between different conformations is on the NMR timescale. mdpi.comresearchgate.net

For 2'-hydroxychalcones, restricted rotation around the single bond connecting the carbonyl group to the phenyl ring and the single bond between the vinylic carbons and the phenyl rings can give rise to different rotamers. nih.gov At low temperatures, the interchange between these rotamers may become slow enough to be observed as separate sets of signals in the NMR spectrum. mdpi.com As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal at the coalescence temperature (Tc). mdpi.com From the coalescence temperature and the chemical shift difference between the signals of the individual rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational flexibility of the molecule. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Interactions and Hydrogen Bonding Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their interactions. For this compound, these methods are particularly sensitive to the strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen.

The FTIR spectrum of 2'-hydroxychalcones shows a number of characteristic absorption bands. A very strong band observed in the region of 1625-1652 cm⁻¹ is assigned to the C=O stretching vibration. nih.govmaterialsciencejournal.org The position of this band is influenced by the intramolecular hydrogen bonding. The C=C stretching vibrations of the enone moiety and the aromatic rings typically appear in the 1462-1612 cm⁻¹ region. nih.gov The stretching vibration of the phenolic O-H group is often observed as a broad band, indicative of its involvement in hydrogen bonding. For instance, in a chloro-substituted derivative, the O-H stretching vibration is found at 3441 cm⁻¹. materialsciencejournal.org The C-O stretching vibration is typically found around 1204-1281 cm⁻¹. nih.govmdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) (for a chloro-derivative) materialsciencejournal.org | Calculated Frequency (cm⁻¹) (for a chloro-derivative) materialsciencejournal.org | General Range for 2'-Hydroxychalcones (cm⁻¹) |

|---|---|---|---|

| O-H stretch | 3441.01 | - | 3400-3520 nih.gov |

| Aromatic C-H stretch | 3086.11 | - | 2970-3100 nih.gov |

| C=O stretch | 1627.92 | 1625.28 | 1625-1689 nih.gov |

| C=C stretch (enone) | 1627.92 | 1625.28 | 1580-1630 nih.govnih.gov |

| Aromatic C=C stretch | 1504.18 | - | 1450-1600 nih.gov |

| C-O stretch | - | - | 1200-1300 nih.govmdpi.com |

Raman spectroscopy provides complementary information to FTIR. While specific Raman data for the title compound is scarce, the technique is generally sensitive to the vibrations of the non-polar parts of the molecule, such as the C=C and C-C bonds of the aromatic rings and the propenone backbone. A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of all observed bands to specific molecular motions. mdpi.comresearchgate.net

Electronic Absorption (UV-Visible) and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of molecules. This compound and its derivatives exhibit interesting photophysical behavior due to the interplay of intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net

The UV-Visible absorption spectrum of 2'-hydroxychalcone (B22705) in ethanol (B145695) shows a broad absorption band with a maximum (λmax) around 451 nm. uakron.edu This absorption corresponds to a π-π* electronic transition within the conjugated system. In comparison to derivatives lacking the 2'-hydroxyl group, the absorption is often red-shifted, indicating the influence of the intramolecular hydrogen bond on the electronic ground state. mdpi.com

The fluorescence properties of 2'-hydroxychalcones are particularly fascinating. These compounds are often weakly fluorescent in solution at room temperature but can become highly emissive in the solid state or at low temperatures. nih.govuakron.edu This behavior is attributed to efficient non-radiative decay pathways in solution. Upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, where the phenolic proton transfers to the carbonyl oxygen, forming a transient keto-tautomer. nih.govacs.orgresearchgate.net This process leads to a large Stokes shift, meaning the emission of light occurs at a significantly longer wavelength than the absorption. For example, at room temperature in ethanol, 2'-hydroxychalcone exhibits a broad emission peak with a maximum (λem) around 586 nm. uakron.edu

At low temperatures (e.g., 77 K in ethanol), the fluorescence intensity increases significantly, and dual emission can be observed. researchgate.netmdpi.com This is because the rigid solvent matrix hinders non-radiative decay processes like molecular rotations. The appearance of two emission bands suggests the co-existence of different emissive species, potentially the enol and the proton-transferred keto tautomer, or different ICT states. researchgate.netgithub.io

| Solvent | Absorption λmax (nm) | Emission λem (nm) (Room Temp) | Emission λem (nm) (77 K) |

|---|---|---|---|

| Ethanol | ~451 uakron.edu | ~586 uakron.edu | ~580 and ~636 researchgate.net |

| Dichloromethane | ~456 mdpi.com | ~628 mdpi.com | - |

| Acetonitrile | ~461 mdpi.com | ~655 mdpi.com | - |

High-Resolution Mass Spectrometry for Isotopic Fine Structure and Fragmentation Mechanism Mapping

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₂), the expected monoisotopic mass is 224.08373 Da. nih.gov HRMS provides this value with high accuracy, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of chalcones is well-studied and typically involves cleavages around the carbonyl group and the enone bridge. fabad.org.tr Common fragmentation pathways for 2'-hydroxychalcones include:

Loss of a hydrogen atom: Formation of the [M-H]⁺ ion.

Loss of the phenyl group from the B-ring: Cleavage of the Cβ-C(phenyl) bond.

Loss of the hydroxyphenyl group from the A-ring: Cleavage of the C(carbonyl)-C(phenyl) bond.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the propenone bridge.

Loss of carbon monoxide (CO): From the carbonyl group. fabad.org.tr

By analyzing the masses of the fragment ions with high resolution, their elemental compositions can be determined, allowing for the proposal of detailed fragmentation mechanisms. This information is crucial for the structural confirmation of the parent molecule and for the identification of related compounds in complex mixtures.

| Proposed Fragment Ion | Formula | Description |

|---|---|---|

| [M]⁺ | C₁₅H₁₂O₂⁺ | Molecular ion |

| [M-H]⁺ | C₁₅H₁₁O₂⁺ | Loss of a hydrogen atom |

| [M-CO]⁺ | C₁₄H₁₂O⁺ | Loss of carbon monoxide |

| [M-C₆H₅]⁺ | C₉H₇O₂⁺ | Loss of the B-ring phenyl group |

| [M-C₇H₅O]⁺ | C₈H₇O⁺ | RDA fragmentation |

| [C₇H₅O]⁺ | C₇H₅O⁺ | Benzoyl cation |

| [C₆H₅OH]⁺ | C₆H₆O⁺ | Protonated phenol (B47542) from A-ring |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

In the crystal structure of this derivative, the molecule adopts a largely planar conformation. uakron.edu The two phenyl rings are nearly coplanar, with a small dihedral angle between them. uakron.edunih.gov A key feature is the strong intramolecular O-H···O hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which forms a six-membered ring (an S(6) ring motif). uakron.edunih.gov This interaction is crucial in stabilizing the planar conformation of the molecule.

The crystal packing is further stabilized by a network of weak intermolecular interactions. These include C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. uakron.edunih.gov Hirshfeld surface analysis of the methoxy-derivative indicates that H···H (48.2%), H···O/O···H (20.0%), and H···C/C···H (16.5%) contacts are the most significant contributors to the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.72243 (10) |

| b (Å) | 10.51268 (9) |

| c (Å) | 22.22491 (18) |

| β (°) | 99.4688 (8) |

| Volume (ų) | 2471.09 (4) |

| Intramolecular H-bond (O-H···O) | Present (S(6) ring) |

| Dihedral angle between phenyl rings (°) | 3.82 (3) |

Theoretical and Computational Investigations of 1 2 Hydroxyphenyl Prop 2 En 1 One

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study chalcones, including 1-(2-Hydroxyphenyl)prop-2-en-1-one and its derivatives, to determine their optimized molecular geometry, electronic properties, and various reactivity descriptors. researchgate.netmdpi.com

For instance, a study on a similar chalcone (B49325), (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, utilized DFT calculations at the B3LYP/6-31g(d) level to optimize its geometry, which was found to be in good agreement with the experimental crystal structure. researchgate.net Such calculations have also been used to study the properties of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, providing a detailed description of its structural and spectral properties. mdpi.com These theoretical approaches are instrumental in understanding the fundamental characteristics of these molecules. mdpi.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. biomedres.us The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. biomedres.us

For chalcone derivatives, the distribution and energies of these orbitals are assessed to identify active sites and predict both local and global reactivity. For example, in a study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the oxygen atoms and the π-system were identified as electron-donating spots and active sites for electrophilic attack based on HOMO-LUMO analysis. mdpi.comresearchgate.net The energies of these frontier orbitals and the resulting energy gap are crucial descriptors for the molecule's chemical behavior. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Reactivity Descriptors for a Chalcone Derivative.

| Parameter | Value (eV) |

| EHOMO | -6.12 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 3.87 |

| Ionization Potential (I) | 6.12 |

| Electron Affinity (A) | 2.25 |

| Hardness (η) | 1.935 |

| Softness (S) | 0.517 |

| Electronegativity (χ) | 4.185 |

| Electrophilicity Index (ω) | 4.53 |

| Nucleophilicity Index (Nu) | 2.95 |

Note: Data is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one as a representative chalcone. The values are calculated using DFT at the B3LYP/6-311G* level.* mdpi.com

Mapping of Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. Typically, red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In chalcone derivatives, the MEP analysis often reveals that the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them likely sites for electrophilic interaction. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of these compounds. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Dynamic Behavior

For instance, MD simulations can be employed to investigate the adsorption mechanism of inhibitor molecules on a metal surface, revealing the adsorption energy and preferred orientation. In the context of biological systems, MD simulations can elucidate the interactions between a ligand and its receptor, helping to understand the stereocontrol in enzymatic reactions. researchgate.net Furthermore, NMR spectroscopy, in conjunction with computational methods, can be used to study molecular dynamics in solution, including the formation of inter- and intramolecular hydrogen bonds. nih.gov These simulations are also crucial for understanding how molecules like acteoside, which shares structural similarities, interact within liposomal delivery systems. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. nih.gov These methods can trace reaction paths and provide a detailed understanding of how chemical transformations occur. nih.gov

For chalcones, computational studies have been used to investigate reaction pathways such as the intramolecular oxa-Michael addition, which leads to the formation of flavanones. researchgate.net These studies can reveal the role of catalysts and the stereoselectivity of such reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathways and the structures of the transition states connecting reactants, intermediates, and products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Mechanistic Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These studies are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

For chalcone derivatives, QSAR studies have been conducted to understand their cytotoxic effects against various cancer cell lines. researchgate.net By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR models can identify the key structural features responsible for the observed effects. nih.govmdpi.com For example, molecular docking studies, often used in conjunction with QSAR, can predict the binding affinity and interaction modes of chalcones with biological targets like tubulin or specific proteins. mdpi.comresearchgate.net These computational approaches provide valuable mechanistic insights into the biological actions of compounds like this compound and guide the design of new, more potent analogues. researchgate.netmdpi.com

Mechanistic Exploration of Biological Activities of 1 2 Hydroxyphenyl Prop 2 En 1 One

Investigations into In Vitro Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds like 1-(2-hydroxyphenyl)prop-2-en-1-one are a cornerstone of their therapeutic potential, helping to counteract oxidative stress implicated in numerous diseases. nih.gov Chalcones, as part of the broader flavonoid class, are recognized for their ability to stabilize reactive oxygen species. nih.gov

The fundamental mechanism by which chalcones exert their antioxidant action involves the quenching of free radicals. This process is primarily accomplished through two main pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). nih.gov

In the HAT mechanism , the phenolic hydroxyl (-OH) group present on the aromatic ring of the chalcone (B49325) donates its hydrogen atom to a free radical, thereby neutralizing it. This creates a more stable phenoxyl radical from the antioxidant molecule. The 2'-hydroxy group in this compound is critical for this activity.

In the ET mechanism , the chalcone molecule donates an electron to the free radical, converting it into a more stable anion. This process can be followed by proton transfer. The efficiency of both HAT and ET pathways is heavily influenced by the electronic properties and substitution patterns on the aromatic rings of the chalcone structure. nih.gov Some research also indicates that chalcones can form adducts with radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or form antioxidant-antioxidant dimers as part of their scavenging activity. nih.gov

The antioxidant capacity of chalcones is not uniform and is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have elucidated the contribution of different functional groups and their positions on the chalcone scaffold.

Key structural features influencing antioxidant activity include:

Hydroxyl Groups (-OH): The number and position of hydroxyl groups are paramount. The presence of an o-dihydroxy (catechol) or p-dihydroxy arrangement on the aromatic rings generally enhances antioxidant activity. researchgate.net Specifically, a hydroxyl group at the 2'-position, as in this compound, can form a hydrogen bond with the adjacent keto group, which may influence the molecule's conformation and radical scavenging potential. nih.gov

Methoxylation (-OCH₃): The substitution of a hydroxyl group with a methoxy (B1213986) group can have varied effects. In some cases, methoxylation at an ortho-hydroxyl position has been shown to enhance HAT and ET potential, possibly through p-π conjugation. nih.gov

Glycosylation: The attachment of a sugar moiety (glycosylation) to a hydroxyl group typically reduces the antioxidant potential by diminishing both the HAT and ET capabilities and sterically hindering the formation of radical adducts. nih.gov

Halogenation: In related flavonoid structures like flavanones, the addition of halogen substituents has been shown to modulate antioxidant properties, with di-halogenated compounds exhibiting better free radical scavenging than mono-halogenated ones. mdpi.com

Table 1: Influence of Structural Modifications on Chalcone Antioxidant Activity

| Structural Feature | Position | Effect on Antioxidant Capacity | Probable Reason | Reference |

| Hydroxyl Group | 2'-position | Enhances activity | Resonance with adjacent keto group | nih.gov |

| Dihydroxy Groups | 3,4-positions (A-ring) | Excellent activity | Enhanced H-atom and electron donation | researchgate.net |

| Methoxylation | ortho- to -OH | Enhances activity | p-π conjugation | nih.gov |

| Glycosylation | Any -OH group | Reduces activity | Reduces HAT/ET potential and causes steric hindrance | nih.gov |

| α,β-Unsaturation | Bridge | Important for activity | Contributes to the conjugated system, affecting electronic properties | nih.gov |

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Chalcones are known to interact with and inhibit a variety of enzymes, which is a key mechanism underlying their biological effects. This inhibition can disrupt metabolic pathways in cancer cells or microorganisms. nih.govnih.gov

Enzyme kinetic studies are crucial for understanding how an inhibitor affects its target. These analyses can determine the mode of inhibition and the inhibitor's potency, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value. Different models of enzyme inhibition describe the interaction between the enzyme (E), substrate (S), and inhibitor (I). nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES). This type of inhibition was observed for the chalcone-related compound epigallocatechin gallate (EGCG) with the enzyme aldose reductase when using L-idose as a substrate. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mechanism was also seen with EGCG and aldose reductase, but when using a different substrate, 4-hydroxy-2-nonenal (HNE). nih.gov

Incomplete Inhibition: In some cases, the binding of the inhibitor does not completely abolish enzyme activity, but rather reduces it. This leads to residual activity even at saturating inhibitor concentrations. nih.gov

The specific kinetic parameters for this compound would require experimental determination for each target enzyme. The analysis involves measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to kinetic models to determine constants like Kᵢ and the apparent dissociation constant (Kᵢ'). nih.gov

Table 2: Common Enzyme Inhibition Models

| Inhibition Model | Inhibitor Binding Site | Effect on Vmax | Effect on Km |

| Competitive | Active site (competes with substrate) | Unchanged | Increases |

| Non-competitive | Allosteric site (binds E or ES) | Decreases | Unchanged |

| Uncompetitive | Enzyme-Substrate (ES) complex only | Decreases | Decreases |

| Mixed | Binds to both E and ES complex | Decreases | Varies (increases or decreases) |

Molecular docking is a computational technique used to predict how a ligand (inhibitor) binds to the active or allosteric site of a receptor, such as an enzyme. mdpi.com This method provides valuable insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex.

For chalcone derivatives, docking studies have revealed key interactions. For example, in a study of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the carbonyl group of the chalcone was predicted to form three hydrogen bonds with the active site of penicillin-binding protein (PBP1) from S. aureus. mdpi.com Other chalcones have been shown to interact with proteins like the XIAP anti-apoptotic protein through a combination of hydrogen bonds and van der Waals interactions with amino acid residues in the binding pocket, such as Leu 307, Trp 310, and Tyr 324. nih.gov

The binding affinity is often quantified by a docking score or binding energy (in kJ/mol or kcal/mol), where a lower value indicates a more favorable interaction. These computational predictions are essential for rational drug design and for understanding the structural basis of inhibition. mdpi.comnih.gov

Table 3: Example of Molecular Docking Results for a Chalcone Derivative

| Target Protein | Ligand | Binding Affinity (kJ/mol) | Interacting Residues | Types of Interaction | Reference |

| XIAP | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) prop-2-en-1-one | -72.13 | Ser 278, Val 279, Trp 310 | Hydrogen Bonds | nih.gov |

| PBP1 (S. aureus) | 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -6.9 (kcal/mol) | Not specified | Hydrogen Bonds (via carbonyl group) | mdpi.com |

Elucidation of In Vitro Antimicrobial Mechanisms Against Pathogenic Microorganisms

The antimicrobial properties of polyphenolic compounds like chalcones are attributed to several mechanisms that can disrupt microbial viability. nih.gov Research on this compound and related structures points to a multi-targeted approach.

One primary mechanism is the inhibition of essential microbial enzymes . As demonstrated by molecular docking studies, chalcones can bind to and inhibit bacterial enzymes critical for cell wall synthesis, such as penicillin-binding proteins (PBPs). mdpi.com Inhibition of these enzymes compromises the integrity of the bacterial cell wall, leading to cell lysis and death.

Another proposed mechanism involves the disruption of the microbial cell membrane . The lipophilic nature of the chalcone scaffold allows it to intercalate into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and the dissipation of ion gradients necessary for energy production. nih.gov

For antiviral activity, related polyphenols are known to interfere with multiple stages of the viral life cycle. This includes preventing viral attachment to host cells, inhibiting viral enzymes like reverse transcriptase, and destroying the viral envelope. nih.gov The specific mechanisms for this compound against various pathogens would require targeted investigation.

In Vitro Anti-inflammatory Mechanisms: Modulation of Inflammatory Mediators and Signaling Cascades

The anti-inflammatory properties of this compound, also known as 2'-hydroxychalcone (B22705), have been investigated through various in vitro models, revealing its capacity to modulate key components of the inflammatory response. Chalcones, as a class of plant-derived polyphenolic compounds, are recognized for their wide range of cytoprotective functions. nih.gov The primary mechanism of inflammation involves the denaturation of proteins, a process that can be evaluated in vitro to screen for anti-inflammatory potential. troindia.in

Research on this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages has demonstrated its significant anti-inflammatory effects. nih.gov LPS is a component of the outer membrane of Gram-negative bacteria and a potent stimulator of macrophages, causing them to release a cascade of inflammatory mediators. nih.gov In this model, this compound markedly reduces the production of key inflammatory mediators, including nitrite (B80452) (a stable product of nitric oxide) and tumor necrosis factor-alpha (TNF-α). nih.gov This reduction is associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression. nih.gov

A crucial aspect of the anti-inflammatory action of this compound is its ability to induce the expression of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a stress-responsive protein with potent anti-inflammatory properties. nih.govnih.gov The induction of HO-1 by this chalcone appears to be a central mechanism for its effects, as blocking HO-1 activity, either with a chemical inhibitor like tin protoporphyrin IX or through genetic silencing with small interfering RNA (siRNA), abolishes its anti-inflammatory actions. nih.gov

Further investigation into the signaling cascades responsible for this effect has identified the phosphatidylinositol 3-kinase (PI3K) pathway as a major cellular mediator in the this compound-induced expression of HO-1. nih.gov The activation of the Nrf2/HO-1 signaling cascade is a known protective mechanism against oxidative stress and inflammation. nih.gov Generally, inflammatory stimuli activate signaling pathways such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of pro-inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and IL-6. nih.govnih.gov The ability of this compound to interfere with these pathways, primarily through the upregulation of the HO-1 system, underscores its therapeutic potential. nih.gov

| Model System | Key Findings | Mediators/Pathways Modulated | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 Macrophages | Potently induces HO-1 expression. | Heme Oxygenase-1 (HO-1) | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | Markedly reduces nitrite and TNF-α production. | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | Inhibits inducible nitric oxide synthase (iNOS) protein expression. | iNOS | nih.gov |

| LPS-stimulated RAW 264.7 Macrophages | Anti-inflammatory action is mediated by the PI3K/HO-1 pathway. | Phosphatidylinositol 3-kinase (PI3K), Heme Oxygenase-1 (HO-1) | nih.gov |

Role of this compound as a Chemical Precursor in the Design and Synthesis of Biologically Active Scaffolds

The chemical structure of this compound, featuring an α,β-unsaturated ketone system and a reactive hydroxyl group, makes it a versatile and valuable precursor for the synthesis of a variety of biologically active heterocyclic compounds. tsijournals.comjst.go.jp Chalcones are well-established intermediates in organic synthesis, particularly for compounds with therapeutic potential. tsijournals.com

The presence of the 2'-hydroxyl group allows for specific cyclization reactions that are not possible with other chalcones. For instance, 2'-hydroxychalcones are key starting materials for the synthesis of flavanones, flavones, and aurones, which are important classes of flavonoids. More complex heterocyclic systems can also be constructed. nih.gov

Studies have demonstrated that chalcones can be reacted with various reagents to yield diverse heterocyclic scaffolds:

Oxazines and Thiazines: Reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base like ethanolic sodium hydroxide (B78521) leads to the formation of oxazine (B8389632) and thiazine (B8601807) derivatives, respectively. tsijournals.com

Isoxazoles: Refluxing chalcones with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) results in the synthesis of isoxazole (B147169) derivatives. tsijournals.com

Benzofurans: Oxidative rearrangement of 2-hydroxychalcone (B1664081) derivatives has been utilized for the selective synthesis of benzofuran (B130515) isomers. jst.go.jp

Pyrrolidines: While not a direct cyclization of the chalcone backbone, the 2-hydroxyphenyl moiety is a key component in building other scaffolds, such as the 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid structure, which has shown promise as a source of antibacterial agents. nih.gov

The ease of synthesis of the initial this compound scaffold, typically via a Claisen-Schmidt condensation between 2-hydroxyacetophenone (B1195853) and a suitable benzaldehyde (B42025), further enhances its utility as a building block for creating libraries of novel compounds for biological screening. nih.gov

| Precursor Type | Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Chalcone | Urea, Ethanolic NaOH | Oxazine derivatives | tsijournals.com |

| Chalcone | Thiourea, Ethanolic NaOH | Thiazine derivatives | tsijournals.com |

| Chalcone | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Isoxazole derivatives | tsijournals.com |

| 2-Hydroxychalcone derivative | Oxidizing agent | Benzofuran isomers | jst.go.jp |

Applications of 1 2 Hydroxyphenyl Prop 2 En 1 One in Advanced Materials Science and Chemical Technologies

Utilization as a Monomer and Precursor in Polymer Chemistry for Functional Materials Development

The presence of a polymerizable vinyl group and a functional hydroxyl group makes 1-(2-hydroxyphenyl)prop-2-en-1-one an attractive monomer for the synthesis of functional polymers. These polymers can be designed to exhibit a variety of desirable properties for applications in advanced materials.

Polymerization Mechanisms and Incorporation into Polymer Backbones

This compound, also known as 2'-hydroxychalcone (B22705), can be incorporated into polymer chains through various polymerization mechanisms. The most common method involves the polymerization of the vinyl group, which can proceed via free-radical polymerization. In this process, a radical initiator can be used to start a chain reaction where the double bond of the chalcone (B49325) monomer is opened and linked to other monomers, forming a long polymer chain.

Chalcone derivatives have been successfully utilized as photoinitiators for polymerization reactions upon exposure to visible light. This suggests that this compound could potentially initiate polymerization under light irradiation, which is a desirable feature for applications such as photolithography and 3D printing. The initiation process would involve the photo-excitation of the chalcone moiety, leading to the generation of radical species that can initiate the polymerization of acrylate (B77674) or other suitable monomers researchgate.net.

Furthermore, polymers containing chalcone groups directly in the main chain have been synthesized. This can be achieved by designing bifunctional chalcone monomers that can undergo polycondensation reactions. For example, a chalcone monomer containing both an amino and a hydroxyl group has been reacted with various anhydrides to form poly(ester-amide)s researchgate.net. This approach allows for the direct integration of the chalcone's unique properties into the polymer backbone.

Chemical Derivatization for Tailoring Polymer Properties

Once incorporated into a polymer, the this compound unit offers several avenues for chemical derivatization to tailor the final properties of the material. The phenolic hydroxyl group is a key functional handle for post-polymerization modification. This hydroxyl group can undergo a variety of chemical reactions, such as esterification, etherification, or reaction with isocyanates, to introduce new functional groups onto the polymer chain.

For instance, the hydroxyl group can be reacted with other molecules to attach specific functionalities, such as biocompatible moieties, fluorescent dyes, or cross-linking agents. This post-polymerization functionalization is a powerful tool for creating materials with customized properties without the need to synthesize new monomers from scratch rsc.org. This approach allows for the fine-tuning of properties like solubility, thermal stability, and mechanical strength.

Development of Chemical Sensors and Chemo-responsive Probes Based on Specific Molecular Recognition

The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for the development of chemical sensors and chemo-responsive probes. The interaction of the chalcone molecule with specific analytes can lead to a measurable change in its optical properties, such as color or fluorescence, enabling the detection of the target species.

Derivatives of 2'-hydroxychalcone have been investigated as fluorescent chemosensors for the detection of various metal ions. The sensing mechanism often relies on the coordination of the metal ion with the hydroxyl and carbonyl groups of the chalcone, which perturbs the intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) processes within the molecule. This perturbation results in a change in the fluorescence emission, allowing for the selective detection of the target ion. For example, chalcone-based sensors have been developed for the detection of biologically and environmentally important ions such as Al³⁺ and Cu²⁺.

The principle of molecular recognition is central to the design of these sensors. The specific geometry and electronic properties of the binding site, formed by the arrangement of the hydroxyl and carbonyl groups, determine the selectivity of the sensor for a particular analyte researchgate.net. By modifying the substituents on the aromatic rings of the chalcone, the sensitivity and selectivity of the sensor can be fine-tuned.

Exploration of Photochromic and Optoelectronic Phenomena at the Molecular Level

The conjugated π-system of this compound gives rise to interesting photochromic and optoelectronic properties. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.

Chalcone derivatives are known to exhibit photoisomerization, where the trans isomer can be converted to the cis isomer upon irradiation with UV light. This process is often reversible, either thermally or by irradiation with light of a different wavelength. This photo-induced switching of molecular geometry can be harnessed for applications in optical data storage, molecular switches, and photo-responsive materials.

The presence of electron-donating and electron-accepting groups in the chalcone structure can lead to significant nonlinear optical (NLO) properties. Polymers containing fluorene (B118485) moieties with electron-donating and accepting groups, a structure conceptually similar to substituted chalcones, have been shown to exhibit second-order NLO effects nih.govgoogle.com. These materials are of interest for applications in optoelectronic devices, such as frequency converters and electro-optic modulators. The incorporation of this compound into polymer architectures could therefore lead to new materials with tailored NLO properties fao.orgcapes.gov.br.

Future Research Directions and Interdisciplinary Opportunities for 1 2 Hydroxyphenyl Prop 2 En 1 One

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity to accelerate the discovery and development of novel chalcone (B49325) derivatives. By leveraging computational power, researchers can move beyond traditional, often time-consuming, trial-and-error methodologies.

Recent studies have demonstrated the power of ML in predicting the biological activities of chalcone derivatives. arxiv.orgarxiv.orgresearchgate.net For instance, ML models can effectively distinguish between active and inactive compounds for a specific biological target, such as acetylcholinesterase, by analyzing a vast array of calculated electronic and structural parameters. arxiv.orgarxiv.org These models rely on descriptors derived from the molecule's electronic structure, such as molecular orbital energies (e.g., HOMO/LUMO), and electronic populations of individual atoms. arxiv.orgarxiv.org By identifying which computational properties are most relevant to a specific biological activity, the efficiency of designing new drug candidates can be significantly enhanced. arxiv.orgarxiv.org

The application of AI extends to predicting the outcomes of chemical reactions. Frameworks like RXNGraphormer are being developed to jointly predict reaction performance and aid in synthesis planning using a unified architecture. researchgate.net This approach can help chemists design more efficient synthetic routes to novel 1-(2-Hydroxyphenyl)prop-2-en-1-one analogues by predicting reaction yields and identifying optimal conditions. nih.gov The synergy between chemical knowledge and ML algorithms allows for robust predictions, even for complex transformations. researchgate.netnih.gov

Table 1: Machine Learning Parameters for Chalcone Property Prediction

| Parameter Category | Specific Descriptors | Predicted Property/Application | Source |

| Electronic Properties | Mulliken and Lowdin electronic populations, Molecular orbital energies (HOMO, LUMO), Mayer's free valences | Anticholinesterase Activity (IC50 Index) | arxiv.orgarxiv.org |

| Quantum Chemical Descriptors | Atomic charges, Steric hindrance parameters, Reaction energies | Enantioselectivity, Regioselectivity | nih.gov |

| Molecular Graph Encodings | Weisfeiler-Lehman Network (WLN) encodings, Graphormer-based representations | Reaction Yield, Synthesis Planning | researchgate.net |

| Structural Features (QSAR) | Molecular area, Atomic charge on specific carbons (e.g., C3') | Anti-oomycete Activity | nih.gov |

Advancement in Sustainable and Biocatalytic Synthesis Routes for the Chalcone

The classical synthesis of chalcones, the Claisen-Schmidt condensation, typically employs strong acids or bases, leading to environmental concerns and often requiring purification steps like column chromatography. mdpi.comrsc.orgjetir.org The future of chalcone synthesis lies in the development of green, sustainable, and economically viable methods.

A significant advancement is the use of biocatalysts and catalysts derived from waste materials. Researchers have successfully utilized ash from banana peels as a natural, biodegradable, and reusable catalyst for the Claisen-Schmidt condensation at room temperature. rsc.orgresearchgate.net This metal-free approach provides high yields in short reaction times without the need for additives or harsh conditions. rsc.org Other green catalysts explored for chalcone synthesis include layered double hydroxide (B78521) (LDH)/graphene nanocomposites, zeolites, and acid-montmorillonites, often employed in solvent-free or ultrasound-assisted conditions to enhance efficiency and reduce waste. mdpi.comresearchgate.net

These sustainable methods not only minimize environmental impact but also offer economic advantages through catalyst reusability and reduced energy consumption. The move towards biocatalysis aligns with the broader goals of green chemistry, making the production of this compound and its derivatives more eco-friendly.

Table 2: Comparison of Synthesis Routes for Chalcones

| Synthesis Method | Catalyst / Conditions | Advantages | Disadvantages | Source |

| Traditional Claisen-Schmidt | Strong base (NaOH, KOH) in solvent (Ethanol) | Well-established, simple setup | Use of hazardous reagents, potential side reactions, waste generation | mdpi.comresearchgate.net |

| Biocatalytic Condensation | Banana peel ash (MMPA, MCPA), room temperature | Green, renewable catalyst, metal-free, high yield, short reaction time, catalyst reusability | Substrate scope may be limited | rsc.orgresearchgate.net |

| Solvent-Free Grinding | Solid NaOH, mortar and pestle | Minimizes waste (no reaction solvent), high atom economy, simple procedure | Limited to solid-state reactions | rsc.org |

| Ultrasound-Assisted Synthesis | Zeolite or montmorillonite (B579905) catalysts | Enhanced reaction rates, high yields, energy efficient | Requires specialized equipment | researchgate.net |

| Nanocatalysis | LDH/graphene nanocomposites | High catalytic activity, catalyst can be tuned | Catalyst synthesis can be complex | mdpi.com |

Development of Novel In Situ and Operando Characterization Techniques

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and discovery. While standard techniques like NMR and IR spectroscopy are used to characterize the final chalcone product, they provide little information about the reaction dynamics. rsc.orgjetir.org The future lies in applying in situ (in the reaction mixture) and operando (while it works) characterization techniques to study the synthesis and reactivity of this compound in real-time.

Operando spectroscopy, particularly Raman spectroscopy, is a powerful tool for monitoring catalyzed reactions, tracking the evolution of reactants, intermediates, and products, and understanding the role of the catalyst itself. youtube.com By applying such techniques to the Claisen-Schmidt condensation, researchers could observe the formation of the enolate intermediate and the subsequent dehydration step, providing insights to optimize conditions for maximizing yield and minimizing side products. royalsocietypublishing.org Following a reaction over time with spectroscopy allows for the identification of transient species that would otherwise be missed, potentially revealing new mechanistic pathways. youtube.com

For example, spectroelectrochemistry, a combination of spectroscopy and electrochemistry, could be used to study the oxidation of the chalcone and the formation of polymeric films or other products, providing a deeper understanding of its electronic behavior and potential applications in materials science. youtube.com

Table 3: Potential In Situ/Operando Techniques for Studying this compound

| Technique | Information Gained | Potential Application | Source |

| Operando Raman Spectroscopy | Real-time monitoring of vibrational modes of reactants, intermediates, and products. Catalyst state. | Optimization of synthesis conditions (temperature, time, catalyst loading). Mechanistic studies of the Claisen-Schmidt condensation. | youtube.com |

| In Situ FT-IR Spectroscopy | Tracking changes in functional groups (C=O, C=C, O-H) during the reaction. | Following the kinetics of chalcone formation and subsequent cyclization reactions. | researchgate.net |

| In Situ NMR Spectroscopy | Identification and quantification of species in the reaction mixture over time without sampling. | Unambiguous identification of intermediates and byproducts in complex reaction mixtures. | rsc.org |

| Spectroelectrochemistry | Probing spectroscopic changes (UV-Vis, Raman) as a function of applied electrochemical potential. | Understanding redox properties, radical formation, and electropolymerization pathways. | youtube.com |

Discovery of Unprecedented Chemical Reactivity and Catalytic Applications of the Compound

The unique structure of this compound, with its electrophilic α,β-unsaturated carbonyl system and nucleophilic 2'-hydroxyl group, is a gateway to novel chemical transformations and applications beyond its established role as a flavonoid precursor. royalsocietypublishing.orgnih.gov Future research will likely focus on exploiting this inherent reactivity to create new molecular architectures and functional materials.

One promising area is the development of novel catalytic applications. The chalcone scaffold itself could be modified to act as a ligand for metal catalysts or as an organocatalyst. Furthermore, the compound shows potential as a photosensitizer, which could be harnessed in photodynamic therapy or photoinduced chemical reactions. frontiersin.org For instance, upon irradiation, 2-hydroxychalcone (B1664081) has shown efficacy against dermatophyte biofilms, suggesting its potential in light-activated antimicrobial treatments. frontiersin.org